2,6,9-Trimethylundeca-1,5,9-trien-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,9-Trimethylundeca-1,5,9-trien-1-OL is a chemical compound with the molecular formula C14H24O It is characterized by the presence of three methyl groups and three double bonds in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9-Trimethylundeca-1,5,9-trien-1-OL typically involves the use of starting materials such as geraniol or other terpenoid compounds. The synthetic route may include steps such as alkylation, dehydrogenation, and hydroxylation. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of the compound with high purity. Safety measures and environmental considerations are also important aspects of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
2,6,9-Trimethylundeca-1,5,9-trien-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, ketones, and halogenated compounds.
Wissenschaftliche Forschungsanwendungen
2,6,9-Trimethylundeca-1,5,9-trien-1-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,6,9-Trimethylundeca-1,5,9-trien-1-OL involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,10-Trimethylundeca-1,5,9-triene: Similar in structure but lacks the hydroxyl group.
Geraniol: A related terpenoid with similar chemical properties.
Farnesol: Another terpenoid with a similar carbon skeleton but different functional groups.
Uniqueness
2,6,9-Trimethylundeca-1,5,9-trien-1-OL is unique due to the presence of its hydroxyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
185806-93-3 |
---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
2,6,9-trimethylundeca-1,5,9-trien-1-ol |
InChI |
InChI=1S/C14H24O/c1-5-12(2)9-10-13(3)7-6-8-14(4)11-15/h5,7,11,15H,6,8-10H2,1-4H3 |
InChI-Schlüssel |
IXHQACSFPZJTKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)CCC(=CCCC(=CO)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.